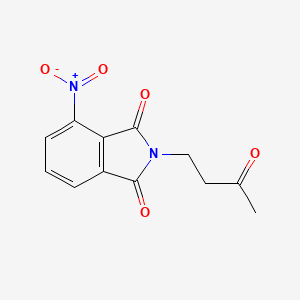
n-Pentyl 3-Methylpentyl Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Pentyl 3-Methylpentyl Phthalate: is a phthalate ester, a class of compounds widely used as plasticizers to impart flexibility and softness to polyvinyl chloride (PVC) products . It is known for its interaction with peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors. The molecular formula of this compound is C19H28O4, and its molecular weight is 320.42 g/mol .
Métodos De Preparación
The synthesis of n-Pentyl 3-Methylpentyl Phthalate typically involves the esterification of phthalic anhydride with n-pentanol and 3-methylpentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
n-Pentyl 3-Methylpentyl Phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and the corresponding alcohols (n-pentanol and 3-methylpentanol).
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to form phthalic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
n-Pentyl 3-Methylpentyl Phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC products, which are widely used in various industries.
Biology: It is studied for its interaction with PPARs and its potential effects on cellular processes.
Medicine: Research is ongoing to understand its potential endocrine-disrupting effects and its impact on human health.
Mecanismo De Acción
The mechanism of action of n-Pentyl 3-Methylpentyl Phthalate involves its interaction with PPARs, which are nuclear receptors that regulate gene expression. By binding to these receptors, it can influence various metabolic processes, including lipid metabolism and glucose homeostasis. This interaction can lead to changes in cellular function and has been linked to potential endocrine-disrupting effects .
Comparación Con Compuestos Similares
n-Pentyl 3-Methylpentyl Phthalate is similar to other phthalate esters, such as:
Diethyl Phthalate (DEP): Used in cosmetics and personal care products.
Dibutyl Phthalate (DBP): Used as a plasticizer in various applications.
Di-2-ethylhexyl Phthalate (DEHP): Widely used in medical devices and flexible PVC products.
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-O-(3-methylpentyl) 1-O-pentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28O4/c1-4-6-9-13-22-18(20)16-10-7-8-11-17(16)19(21)23-14-12-15(3)5-2/h7-8,10-11,15H,4-6,9,12-14H2,1-3H3 |
Clave InChI |
MLHOCMBGZPXAEA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


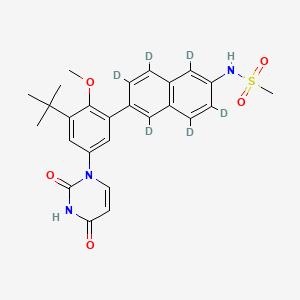

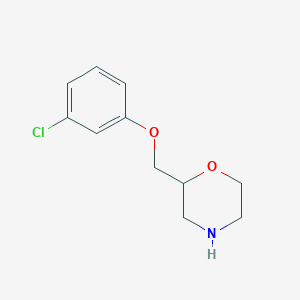
![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)

![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

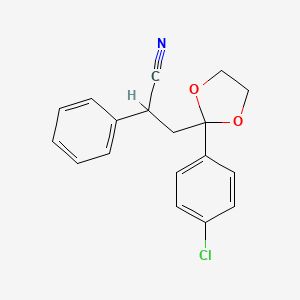

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
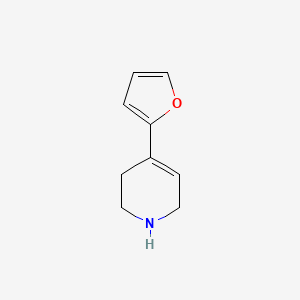
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
